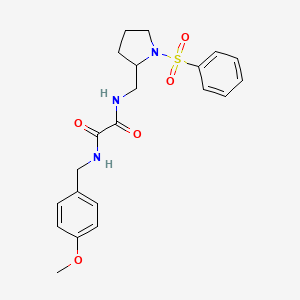

N1-(4-methoxybenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5S/c1-29-18-11-9-16(10-12-18)14-22-20(25)21(26)23-15-17-6-5-13-24(17)30(27,28)19-7-3-2-4-8-19/h2-4,7-12,17H,5-6,13-15H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVBOJCHTVENCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-methoxybenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 433.5 g/mol

- CAS Number : 868981-69-5

This compound features a methoxybenzyl group and a pyrrolidinyl moiety linked through an oxalamide functional group, which may influence its interaction with biological targets.

Research indicates that compounds similar to N1-(4-methoxybenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide often exhibit diverse mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many oxalamide derivatives are known to inhibit specific enzymes, potentially affecting metabolic pathways.

- Modulation of Receptor Activity : This compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and signaling pathways.

Anticancer Potential

Several studies have investigated the anticancer properties of related compounds. For instance, derivatives with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Breast Cancer | 10 | Apoptosis induction |

| Compound B | Lung Cancer | 5 | Cell cycle arrest |

Neuroprotective Effects

Research has also highlighted neuroprotective effects associated with compounds containing pyrrolidine rings. These effects may stem from their ability to modulate neurotransmitter systems, particularly in models of neurodegeneration.

Anti-inflammatory Properties

The presence of the sulfonyl group in the compound suggests potential anti-inflammatory activity. Compounds with similar functionalities have been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress in various models.

Case Studies

-

Case Study on Anticancer Activity :

In a study published in Journal of Medicinal Chemistry, a series of oxalamide derivatives were tested against human cancer cell lines. The study revealed that certain modifications to the oxalamide structure significantly enhanced anticancer activity, with some compounds exhibiting IC50 values below 10 µM against breast and lung cancer cells . -

Neuroprotective Study :

A study focusing on pyrrolidine-containing compounds demonstrated significant neuroprotection in a rat model of Parkinson's disease. The treatment resulted in reduced neuronal death and improved motor function, suggesting potential therapeutic applications for neurodegenerative diseases . -

Anti-inflammatory Research :

Research published in Pharmacology Reports evaluated the anti-inflammatory effects of sulfonamide derivatives. The findings indicated that these compounds effectively reduced inflammation markers in vitro and in vivo, supporting their potential use as anti-inflammatory agents .

Scientific Research Applications

N1-(4-methoxybenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its scientific research applications, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C21H25N3O5S

- Molecular Weight : 431.5 g/mol

- CAS Number : 896266-84-5

Its structure features a pyrrolidine ring, which is often associated with various biological activities, and a sulfonyl group that enhances its pharmacological properties.

Antipsychotic Activity

Research indicates that compounds similar to N1-(4-methoxybenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide may exhibit antipsychotic effects. For instance, studies on related pyrrolidine derivatives have shown promise in modulating neurotransmitter systems involved in psychotic disorders. These compounds often act as antagonists at serotonin receptors, which are crucial in the treatment of schizophrenia and other mood disorders .

Analgesic Properties

The compound's structural similarity to known analgesics suggests potential pain-relieving effects. Pyrrolidine derivatives have been studied for their ability to interact with opioid receptors and modulate pain pathways, indicating that N1-(4-methoxybenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide could also serve as a candidate for analgesic development .

Anticancer Activity

Recent studies have explored the anticancer potential of similar oxalamide compounds. The presence of the phenylsulfonyl group is believed to enhance cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. Investigations into structure-activity relationships (SAR) have provided insights into optimizing such compounds for greater efficacy against specific cancers .

Case Study 1: Antipsychotic Effects

In a study published in 2021, a related compound demonstrated significant activity in reducing hyperlocomotion induced by phencyclidine in animal models. This suggests that structural modifications similar to those found in N1-(4-methoxybenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide can retain or enhance antipsychotic properties while minimizing side effects associated with traditional antipsychotics .

Case Study 2: Analgesic Research

A comparative study evaluated various pyrrolidine derivatives for their analgesic effects in rodent models. The findings indicated that modifications at the N-position of the pyrrolidine ring significantly influenced pain relief outcomes. Compounds with sulfonamide groups showed enhanced potency, suggesting that N1-(4-methoxybenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide may also possess similar analgesic properties .

Case Study 3: Anticancer Potential

A recent investigation into oxalamide derivatives highlighted their ability to inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction. The study emphasized the importance of the sulfonamide moiety in enhancing bioactivity against cancer cells, positioning N1-(4-methoxybenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide as a promising lead compound for further development .

Comparison with Similar Compounds

Structural Features and Functional Groups

The table below highlights key structural differences and similarities:

Key Observations :

- The target compound’s phenylsulfonyl-pyrrolidine group is unique among the compared analogs, which predominantly feature pyridyl-ethyl or simpler alkyl/aryl groups.

- Methoxybenzyl variants (e.g., S336, No. 1768) are common in flavoring agents, while sulfonyl groups may confer distinct physicochemical properties, such as increased hydrophobicity or resistance to hydrolysis .

Metabolic and Toxicological Profiles

Key Differences :

- Flavoring agents (S336, No. 1768/1769) exhibit high safety margins due to efficient clearance, whereas sulfonyl-pyrrolidine derivatives could pose novel risks if metabolized into reactive intermediates.

Q & A

Q. What are the optimized synthetic routes for N1-(4-methoxybenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, and how can reaction conditions be controlled to improve yields?

- Methodological Answer : The synthesis involves multi-step reactions, including amide coupling and sulfonylation. Key steps include:

- Amide Formation : Use of oxalyl chloride or activated esters to couple the 4-methoxybenzylamine and pyrrolidine-derived intermediates under anhydrous conditions (e.g., dichloromethane or THF) .

- Sulfonylation : Reaction of the pyrrolidine intermediate with phenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group .

- Yield Optimization : Control temperature (0–25°C), solvent polarity (aprotic solvents like DMF for polar intermediates), and stoichiometric ratios (e.g., 1.2:1 amine:oxalyl chloride). Purification via silica gel chromatography or recrystallization improves purity .

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., methoxybenzyl protons at δ 3.7–4.2 ppm, sulfonyl groups at δ 7.5–8.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₆H₃₀N₃O₅S) with <2 ppm error .

- X-ray Crystallography : Resolves stereochemistry of the pyrrolidine ring and confirms spatial arrangement of sulfonyl groups .

Advanced Research Questions

Q. How does the compound interact with specific enzyme targets (e.g., cytochrome P450 or soluble epoxide hydrolase), and what experimental approaches validate these interactions?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 3-cyano-7-hydroxycoumarin for CYP4F11) .

- Molecular Docking : Computational models (AutoDock Vina) predict binding to the hydrophobic pocket of epoxide hydrolases via sulfonyl and methoxybenzyl groups .

- Kinetic Studies : Competitive vs. non-competitive inhibition is assessed by varying substrate concentrations and analyzing Lineweaver-Burk plots .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance biological activity?

- Methodological Answer :

- Substituent Variation : Replace the methoxy group with electron-withdrawing groups (e.g., -F, -Cl) to increase metabolic stability. For example, fluorinated analogs show improved CYP inhibition .

- Pyrrolidine Ring Modifications : Introduce sp³-hybridized carbons (e.g., morpholine) to enhance conformational rigidity, improving target binding .

- Data-Driven SAR : Compare IC₅₀ values of analogs (e.g., 4-chloro vs. 4-methyl derivatives) to identify critical pharmacophores .

Q. What strategies resolve contradictions in reported biological activity data across different studies (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Standardized Assay Conditions : Control variables like pH, temperature, and enzyme source (e.g., recombinant vs. native proteins) to minimize variability .

- Orthogonal Validation : Confirm activity via complementary methods (e.g., SPR for binding affinity alongside enzyme assays) .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends and outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.